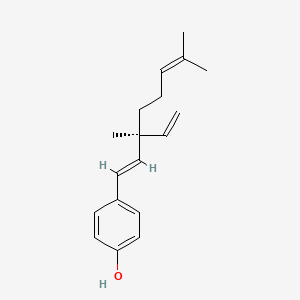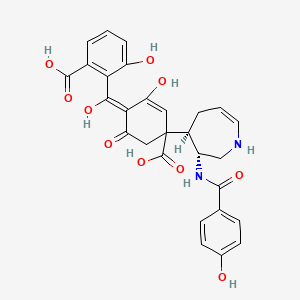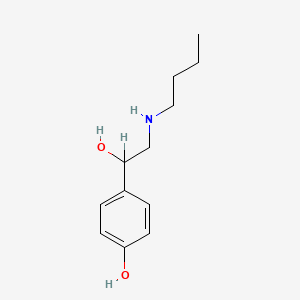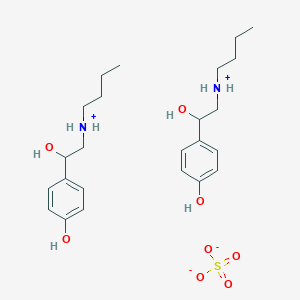
Brilliant Sulfaflavin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Brilliant sulfaflavine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and interactions at the molecular level.
Biology: Employed as a fluorescent stain to visualize and study biological tissues and cells under a fluorescence microscope.
Medicine: Utilized in assays designed to track gene expression and molecular interactions within cells, aiding in medical research and diagnostics.
Wirkmechanismus
Target of Action
The primary targets of Brilliant Sulfaflavine are nucleic acids and other polyanionic cellular structures . These targets play a crucial role in the replication and transcription processes of the cell, making them key points of interaction for Brilliant Sulfaflavine.
Mode of Action
Brilliant Sulfaflavine interacts with its targets through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA or RNA strands . It can also bind externally to the DNA or RNA strands . This interaction can disrupt the normal functioning of the nucleic acids, leading to changes in the cell.
Biochemische Analyse
Biochemical Properties
Brilliant sulfaflavine plays a significant role in biochemical reactions, primarily as a fluorescent tracer. It interacts with various biomolecules, including enzymes and proteins, to facilitate the visualization and tracking of biochemical processes. The compound’s fluorescence properties make it an ideal tool for studying the application rate of foliar fungicides for soybean rust control . Brilliant sulfaflavine’s interactions with biomolecules are primarily non-covalent, involving hydrogen bonding and van der Waals forces, which allow it to bind to specific sites on proteins and enzymes without altering their structure or function .
Cellular Effects
Brilliant sulfaflavine influences various cellular processes by acting as a fluorescent marker. It is used to label cells and track their movement, division, and differentiation. The compound’s fluorescence allows researchers to monitor changes in cell signaling pathways, gene expression, and cellular metabolism in real-time. Brilliant sulfaflavine has been shown to have minimal impact on cell viability and function, making it a valuable tool for studying cellular processes without introducing significant artifacts .
Molecular Mechanism
The molecular mechanism of Brilliant sulfaflavine involves its ability to bind to specific biomolecules through non-covalent interactions. This binding allows the compound to act as a fluorescent marker, enabling the visualization of biochemical processes. Brilliant sulfaflavine does not inhibit or activate enzymes directly but rather serves as a passive tracer that highlights the location and activity of target biomolecules. Its fluorescence properties are due to the presence of the acridine core, which absorbs light at specific wavelengths and emits fluorescence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brilliant sulfaflavine are stable over time, provided the compound is stored under recommended conditions. The fluorescence of Brilliant sulfaflavine remains consistent, allowing for long-term studies of cellular processes. The compound may degrade over extended periods or under harsh conditions, leading to a decrease in fluorescence intensity. Researchers must ensure proper storage and handling to maintain the compound’s stability and effectiveness .
Dosage Effects in Animal Models
The effects of Brilliant sulfaflavine vary with different dosages in animal models. At low doses, the compound effectively labels cells and tissues without causing toxicity or adverse effects. At high doses, Brilliant sulfaflavine may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Researchers must carefully optimize the dosage to achieve the desired labeling without compromising cell viability and function .
Metabolic Pathways
Brilliant sulfaflavine is not significantly metabolized in cells, as its primary function is to act as a fluorescent tracer. The compound’s stability and resistance to metabolic degradation make it suitable for long-term studies of cellular processes. Brilliant sulfaflavine may interact with certain enzymes and cofactors, potentially affecting metabolic flux and metabolite levels. These interactions are generally minimal and do not significantly impact the compound’s fluorescence properties .
Transport and Distribution
Brilliant sulfaflavine is transported and distributed within cells and tissues through passive diffusion and binding to specific transporters and binding proteins. The compound’s fluorescence allows researchers to track its localization and accumulation in real-time. Brilliant sulfaflavine tends to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can effectively label target biomolecules .
Subcellular Localization
The subcellular localization of Brilliant sulfaflavine is primarily determined by its interactions with specific biomolecules and cellular structures. The compound is often found in the cytoplasm and nucleus, where it binds to proteins and nucleic acids. Brilliant sulfaflavine’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions allow the compound to effectively label and track cellular processes at the subcellular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Brilliant sulfaflavine is synthesized through a series of chemical reactions involving acridine as the core component. . The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of brilliant sulfaflavine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired quality of the dye .
Analyse Chemischer Reaktionen
Types of Reactions: Brilliant sulfaflavine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of brilliant sulfaflavine, affecting its fluorescence properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of brilliant sulfaflavine, while substitution reactions can result in derivatives with altered functional groups .
Vergleich Mit ähnlichen Verbindungen
Acridine Orange: Another acridine-based dye used for similar applications in fluorescence microscopy.
Ethidium Bromide: A fluorescent dye commonly used for staining nucleic acids in molecular biology.
Propidium Iodide: A fluorescent stain used to identify dead cells in a population.
Uniqueness of Brilliant Sulfaflavine: Brilliant sulfaflavine is unique due to its bright yellow fluorescence and its ability to bind to cellular components, making it a valuable tool for visualizing and studying biological tissues and cells. Its specific interaction with nucleic acids and other polyanionic structures sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
2391-30-2 |
|---|---|
Molekularformel |
C19H14N2NaO5S |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
sodium;6-amino-2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |
InChI |
InChI=1S/C19H14N2O5S.Na/c1-10-5-7-11(8-6-10)21-18(22)13-4-2-3-12-16(13)14(19(21)23)9-15(17(12)20)27(24,25)26;/h2-9H,20H2,1H3,(H,24,25,26); |
InChI-Schlüssel |
FOFPFWJBEIMSGG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O.[Na+] |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O.[Na+] |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O.[Na] |
Aussehen |
Solid powder |
Key on ui other cas no. |
2391-30-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Brilliant acid flavine 10J; Brilliant Acid Yellow 8G; Brilliant Sulfa Flavine; Brilliant sulfaflavine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Brilliant Sulfaflavine (BSF) in scientific research?
A1: BSF is primarily used as a fluorescent tracer in various research fields. This includes:
- Spray Drift Assessment: BSF is used to evaluate the effectiveness of pesticide application techniques and to quantify spray drift, helping researchers understand and minimize off-target deposition of agricultural sprays. [, , , , ]
- Hydrology and Soil Science: BSF helps visualize and quantify solute transport processes in porous media like soils. It allows researchers to study water movement, identify preferential flow paths, and assess the impact of soil properties on solute transport. [, , , ]
Q2: What makes BSF a suitable choice as a fluorescent tracer in these applications?
A2: Several factors contribute to BSF's suitability as a fluorescent tracer:
- High Fluorescence Intensity: BSF exhibits strong fluorescence when excited by UV light, allowing for sensitive detection even at low concentrations. [, ]
- Solubility: BSF is soluble in water, making it easy to use in aqueous solutions for spray applications and soil column experiments. []
Q3: How does the pH of the solution affect BSF fluorescence?
A3: While BSF demonstrates relatively stable fluorescence across a range of pH values compared to dyes like Fluorescein or Pyranine, its fluorescence intensity is not entirely unaffected by pH changes. [] Therefore, researchers should consider the potential impact of pH variations in their experimental setup and analysis, especially when working with solutions of varying pH.
Q4: Can BSF be used alongside other tracers in research?
A5: Yes, BSF can be used in combination with other tracers. For example, it has been successfully used with Rhodamine B in a dual tracer system to evaluate the impact of adjuvants on spray drift. [] Additionally, researchers studying soil transport processes have used BSF alongside Sulforhodamine B and Oxazine 170, exploiting their different sorption characteristics to gain a more comprehensive understanding of transport mechanisms. []
Q5: What are the limitations of using BSF as a tracer?
A5: Despite its advantages, there are some limitations to consider when using BSF:
- Photodegradation: While relatively stable, BSF can undergo photodegradation upon prolonged exposure to sunlight, potentially impacting measurement accuracy. Researchers should account for this by minimizing light exposure or applying appropriate correction factors. [, , ]
- Adsorption: BSF can adsorb to certain materials, such as soil particles, which may lead to an underestimation of its concentration in the solution. Researchers should consider this factor when selecting materials and interpreting results. [, ]
- Temperature Sensitivity: Research indicates that solution temperature can influence the fluorescence intensity of BSF. [] It is crucial to maintain consistent temperatures during experiments or incorporate appropriate correction models to account for temperature variations.
Q6: What analytical techniques are used to quantify BSF?
A7: Fluorescence spectroscopy is the primary method for quantifying BSF. [, , , ] The technique relies on the detection of light emitted by BSF when excited by UV light. Researchers establish calibration curves using known BSF concentrations to relate the measured fluorescence intensity to the corresponding concentration.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















